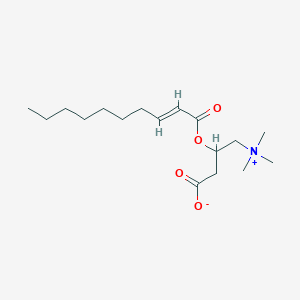

2-Decenoyl carnitine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Decenoyl carnitine: is a medium-chain acylcarnitine that plays a significant role in fatty acid metabolism. It is derived from L-carnitine, which is essential for the transport of long-chain fatty acids across the inner mitochondrial membrane into the mitochondrial matrix, where they undergo β-oxidation to produce acetyl CoA, a key molecule in the citric acid cycle .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Decenoyl carnitine can be synthesized through the esterification of L-carnitine with 2-decenoic acid. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction is carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: 2-Decenoyl carnitine can undergo oxidation reactions, particularly at the double bond, leading to the formation of epoxides or diols.

Reduction: The compound can be reduced to form saturated acylcarnitines.

Substitution: Nucleophilic substitution reactions can occur at the ester linkage, leading to the formation of various derivatives

Common Reagents and Conditions:

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.

Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine

Major Products:

Oxidation: Epoxides, diols.

Reduction: Saturated acylcarnitines.

Substitution: Various ester and amide derivatives

Aplicaciones Científicas De Investigación

Chemistry: 2-Decenoyl carnitine is used as a reference standard in analytical chemistry for the quantification of acylcarnitines in biological samples using techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography-tandem mass spectrometry (HPLC-TQMS) .

Biology: In biological research, this compound serves as a biomarker for metabolic disorders, particularly those involving fatty acid oxidation. It is used to study the metabolic pathways and the role of acylcarnitines in cellular energy production .

Medicine: Clinically, this compound is investigated for its potential role in diagnosing and monitoring metabolic diseases such as very-long-chain acyl-CoA dehydrogenase (VLCAD) deficiency .

Industry: In the pharmaceutical industry, this compound is used in the development of diagnostic assays and therapeutic agents targeting metabolic disorders .

Mecanismo De Acción

2-Decenoyl carnitine functions by facilitating the transport of long-chain fatty acids into the mitochondrial matrix, where they undergo β-oxidation. This process generates acetyl CoA, which enters the citric acid cycle to produce ATP, the primary energy currency of the cell. The compound interacts with carnitine acyltransferases, enzymes that catalyze the transfer of acyl groups from acyl-CoA to carnitine, forming acylcarnitines .

Comparación Con Compuestos Similares

2-Dodecenoyl carnitine: Another medium-chain acylcarnitine with a similar structure but a longer carbon chain.

Acetyl carnitine: A short-chain acylcarnitine involved in the transport of acetyl groups.

Palmitoyl carnitine: A long-chain acylcarnitine involved in the transport of palmitic acid .

Uniqueness: 2-Decenoyl carnitine is unique due to its specific role in the metabolism of medium-chain fatty acids. Its structure allows it to act as a diagnostic biomarker for specific metabolic disorders, making it valuable in both clinical and research settings .

Propiedades

Fórmula molecular |

C17H31NO4 |

|---|---|

Peso molecular |

313.4 g/mol |

Nombre IUPAC |

3-[(E)-dec-2-enoyl]oxy-4-(trimethylazaniumyl)butanoate |

InChI |

InChI=1S/C17H31NO4/c1-5-6-7-8-9-10-11-12-17(21)22-15(13-16(19)20)14-18(2,3)4/h11-12,15H,5-10,13-14H2,1-4H3/b12-11+ |

Clave InChI |

MITAQTMTDSXVQD-VAWYXSNFSA-N |

SMILES isomérico |

CCCCCCC/C=C/C(=O)OC(CC(=O)[O-])C[N+](C)(C)C |

SMILES canónico |

CCCCCCCC=CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[(cyclopropylmethyl)amino]benzoate](/img/structure/B12102687.png)

![[2-[2-[4-[(E)-1,2-diphenylbut-1-enyl]phenoxy]ethyl-methylamino]-2-oxoethyl] acetate](/img/structure/B12102702.png)

![tert-butyl N-[4-(4-methoxyphenyl)pyrrolidin-3-yl]carbamate](/img/structure/B12102729.png)